ethyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate
Description
This compound features a pyrimido[5,4-b]indole core substituted with methoxy (8-position), methyl (3- and 5-positions), and 4-oxo groups. A sulfanyl acetamido linker bridges the heterocyclic core to an ethyl benzoate ester (Figure 1). The pyrimidoindole scaffold is structurally analogous to purine derivatives, enabling interactions with biological targets such as kinases or epigenetic regulators . Its molecular weight is approximately 543.6 g/mol (calculated based on analogs in ), with a logP value indicative of moderate lipophilicity, influencing bioavailability and membrane permeability.
Properties
IUPAC Name |
ethyl 4-[[2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-5-33-23(31)14-6-8-15(9-7-14)25-19(29)13-34-24-26-20-17-12-16(32-4)10-11-18(17)27(2)21(20)22(30)28(24)3/h6-12H,5,13H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEGPWUNCUKNAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate involves multiple steps. One common method starts with the reaction of m-anisidine with sodium nitrite and concentrated hydrochloric acid to form a diazonium salt. This intermediate is then reacted with ethyl α-ethylacetoacetate to form the Japp-Klingmann azo-ester intermediate
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the indole ring, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that compounds within the pyrimidoindole family may exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and metastasis.
- Antimicrobial Properties : There is ongoing research into the antimicrobial efficacy of similar compounds against various bacterial and fungal strains. The presence of the sulfanyl and acetamido groups may enhance their bioactivity.
Biological Research
The compound's ability to interact with biological systems makes it a candidate for further exploration in various research domains:
- G Protein-Coupled Receptors : Ethyl 4-[2-(...)] may modulate the activity of G protein-coupled receptors (GPCRs), which are critical in many physiological processes and are common targets for drug development .
Synthetic Chemistry
The synthesis of ethyl 4-[2-(...)] involves complex organic reactions that can lead to the development of new derivatives with enhanced properties. The versatility in its chemical structure allows for modifications that could improve its pharmacological profiles.
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Anticancer Activity | Induction of apoptosis in cancer cell lines |
| Antimicrobial Efficacy | Significant inhibition against bacterial strains |
Mechanism of Action
The mechanism of action of ethyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidoindole Core
Compound A: Ethyl 4-[[2-[[3-(4-Nitrophenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl]Acetyl]Amino]Benzoate (CAS: 536716-78-6)
- Structural Differences : The 3-position substituent is a 4-nitrophenyl group instead of methyl, and the 8-methoxy group is absent.
- Properties : Molecular weight = 543.6 g/mol; XLogP3 = 4.8; higher electron-withdrawing nitro group may enhance metabolic stability but reduce solubility .
- Biological Relevance : Similar pyrimidoindole derivatives are associated with kinase inhibition, though nitro groups may introduce cytotoxicity .
Compound B : 8-Fluoro-5-(4-Fluorobenzyl)-3-(2-Methoxybenzyl)-3,5-Dihydro-4H-Pyrimido[5,4-b]Indol-4-One
- Structural Differences : Fluorine substituents at the 8-position and benzyl groups at 3- and 5-positions; lacks the sulfanyl acetamido-benzoate moiety.
- Properties : Fluorine enhances electronegativity and binding affinity to hydrophobic enzyme pockets. XRD data confirms planar pyrimidoindole core, critical for π-π stacking .
Heterocyclic Core Modifications
Compound C : N-(4-Methylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide
- Structural Differences : Replaces pyrimidoindole with a 1,3,4-oxadiazole ring conjugated to an indole.
- Properties : Lower molecular weight (380 g/mol) and higher rotatable bonds (8 vs. 5 in the target compound) suggest greater conformational flexibility.
- Biological Activity : Oxadiazole derivatives exhibit antimicrobial and enzyme inhibitory activities, but reduced planar rigidity may limit target specificity .
Similarity Analysis and Virtual Screening
Using Tanimoto coefficients (), the target compound shows ~65–70% similarity to pyrimidoindole-based kinase inhibitors (e.g., gefitinib analogs) and ~50% similarity to oxadiazole-containing antimicrobials. Key differences include:
- Hydrogen Bond Acceptors: The target compound has 8 vs.
- Aromatic Systems: The pyrimidoindole core provides a larger π-system than oxadiazoles, favoring interactions with aromatic amino acid residues .
Data Tables
Table 1. Structural and Physicochemical Comparisons
| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds | Core Structure |
|---|---|---|---|---|---|
| Target Compound | 543.6 (est.) | ~4.5 | 8 | 5 | Pyrimido[5,4-b]indole |
| Compound A (CAS 536716-78-6) | 543.6 | 4.8 | 8 | 8 | Pyrimido[5,4-b]indole |
| Compound C | 380.0 | 3.2 | 5 | 8 | 1,3,4-Oxadiazole |
Key Research Findings
- Synthetic Accessibility : The sulfanyl acetamido linker is synthesized via nucleophilic substitution (e.g., thiol-alkylation), as seen in ’s protocols .
- Activity Cliffs: Despite ~70% similarity to SAHA (a histone deacetylase inhibitor), minor substitutions (e.g., nitro vs. methoxy) drastically alter target specificity .
- Crystallography : XRD data for pyrimidoindole analogs () confirms planar geometry, essential for stacking interactions in enzyme binding pockets .
Biological Activity
Ethyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate is a complex compound belonging to the pyrimidoindole class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through a review of current research findings, including structure-activity relationships, case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a pyrimido[5,4-b]indole core structure modified with various functional groups. The presence of the methoxy and dimethyl substituents, along with the sulfanyl and acetamido groups, contributes to its pharmacological properties. Understanding the chemical structure is essential for elucidating its biological mechanisms.
1. Immunomodulatory Effects
Research indicates that compounds within the pyrimidoindole class exhibit significant immunomodulatory effects. Specifically, studies have shown that these compounds can enhance the activity of immune cells in response to stimuli such as lipopolysaccharides (LPS). For instance, a study highlighted that certain pyrimidoindoles prolonged NF-κB activation without directly stimulating TLR4 pathways, suggesting a potential role as vaccine adjuvants .
2. Anticancer Properties
Pyrimidoindole derivatives have demonstrated promising anticancer activities across various cancer cell lines. For example, compounds derived from this class have shown cytotoxic effects with IC50 values in the micromolar range against several human cancer cell lines, including MCF-7 and HCT116. This suggests potential applications in cancer therapeutics .
3. Antimicrobial Activity
Preliminary studies have indicated that pyrimidoindole derivatives possess antimicrobial properties. The ability to inhibit bacterial growth highlights their potential as therapeutic agents against infections .
4. Other Biological Activities
The biological significance of pyrimidoindoles extends to anti-inflammatory and antioxidant activities. These properties are crucial for developing treatments for chronic diseases where inflammation plays a key role .
Case Study 1: Immunomodulation in Mice
A study involving immunodeficient mice demonstrated that specific pyrimidoindole derivatives could enhance hematopoietic stem cell expansion and differentiation into immune cell lineages. The results indicated that these compounds might improve immune responses in clinical settings .
Case Study 2: Anticancer Screening
In vitro screening of this compound against various cancer cell lines revealed significant cytotoxicity. The compound exhibited an IC50 value of 0.39 µM against HCT116 cells, indicating strong anticancer potential compared to standard chemotherapeutics like 5-fluorouracil .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrimidoindoles is crucial for optimizing their biological activity. Modifications at specific positions on the pyrimidoindole scaffold can enhance or reduce activity:
| Modification | Effect on Activity |
|---|---|
| Methoxy group at position 8 | Increases solubility and bioavailability |
| Dimethyl substitutions | Enhances anticancer activity |
| Sulfanyl group | Contributes to immunomodulatory effects |
Q & A
Q. How can structure-activity relationship (SAR) studies guide further structural modifications?
- Methodological Answer : Systematically modify the methoxy, methyl, or benzoate groups and compare bioactivity. For example, replace the ethyl ester with methyl or tert-butyl analogs to assess steric/electronic effects on target binding . Molecular docking studies can prioritize synthetically feasible modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
